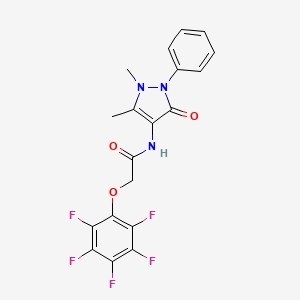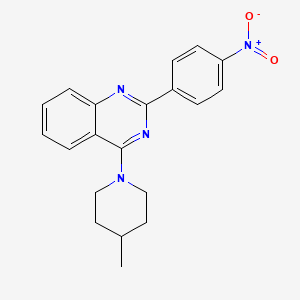![molecular formula C27H35N3O4 B11634059 5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634059.png)
5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE likely involves multiple steps, including the formation of the pyrrolidone ring and the introduction of various functional groups. Typical synthetic routes may include:
Step 1: Formation of the pyrrolidone ring through cyclization reactions.
Step 2: Introduction of the dimethylamino groups via nucleophilic substitution reactions.
Step 3: Attachment of the ethoxy and methylbenzoyl groups through esterification or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Temperature control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Affecting cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other pyrrolidone derivatives or compounds with similar functional groups. Examples could be:
N-Methylpyrrolidone: A solvent with similar structural features.
Dimethylaminobenzaldehyde: A compound with similar dimethylamino groups.
Propiedades
Fórmula molecular |
C27H35N3O4 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
(4E)-5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H35N3O4/c1-7-34-21-13-14-22(18(2)17-21)25(31)23-24(19-9-11-20(12-10-19)29(5)6)30(27(33)26(23)32)16-8-15-28(3)4/h9-14,17,24,31H,7-8,15-16H2,1-6H3/b25-23+ |
Clave InChI |
QRIRGRWLIMBBCU-WJTDDFOZSA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)N(C)C)/O)C |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)N(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11633976.png)
![9-Bromo-5-(4-butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11633982.png)
![7-[(3-chlorobenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11633987.png)
![ethyl 3-{[N-(4,5-dimethyl-1,3-thiazol-2-yl)glycyl]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11633990.png)


![5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11634029.png)
}-N-naphthylcarb oxamide](/img/structure/B11634032.png)
![[2-(4-Acetoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate](/img/structure/B11634034.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11634039.png)

![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634054.png)
![methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B11634057.png)
![1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11634066.png)
